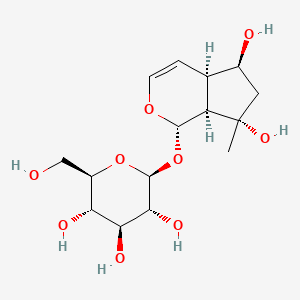

Myoporoside

Description

Overview of Iridoid Glycosides in Natural Product Chemistry

Iridoid glycosides constitute a large and expanding class of cyclopentane (B165970) pyran monoterpenes, widely distributed throughout the plant kingdom. nih.govuni.lunih.gov These compounds are particularly prevalent in dicotyledonous plants belonging to families such as Scrophulariaceae, Pyrolaceae, Oleaceae, Lamiaceae, Rubiaceae, Caprifoliaceae, and Gentianaceae. nih.govuni.lunih.gov Structurally, iridoids are acetal (B89532) derivatives of iridodial (B1216469), and due to the unstable nature of their C-1 hydroxyl group, they frequently react with sugars to form glycosides, most commonly as 1-O-glucosides. nih.govuni.lunih.gov

Iridoid glycosides are recognized as important active components in both natural and traditional medicine systems. uni.lunih.gov Research has demonstrated a diverse array of biological activities associated with these compounds, including neuroprotective, hepatoprotective, anti-inflammatory, antitumor, hypoglycemic, and hypolipidemic effects, as well as antioxidant properties. nih.govuni.lunih.govresearchgate.net Based on the integrity of their cyclopentane unit, iridoids can be broadly categorized into two main types: iridoid glycosides and secoiridoid glycosides. uni.lu Well-known examples within this class include geniposide, loganin, swertiamarine, and catalpol. uni.luwikipedia.orgwikipedia.org

Historical Perspectives on Myoporoside Discovery and Initial Characterization

This compound is chemically identical to Harpagide (B7782904), with a PubChem Compound ID (CID) of 93045 and a Chemical Abstracts Service (CAS) Registry Number of 6926-08-5. [PubChem CID 93045] The initial isolation and characterization of Harpagide have been reported from various plant sources. For instance, Harpagide has been isolated from Scrophularia ningpoensis. medchemexpress.com Furthermore, a derivative, harpagide 5-O-β-D-glucopyranoside, was reported as being isolated for the first time from the leaves of Clerodendrum volubile. researchgate.net Harpagide itself was also first isolated from Phryma leptostachya var. asiatica. koreamed.org

The initial characterization of this compound, like other natural products, relied on comprehensive spectroscopic techniques. These methods typically include Nuclear Magnetic Resonance (NMR) spectroscopy (both ¹H- and ¹³C-NMR), Infrared (IR) spectroscopy, Ultraviolet (UV) spectroscopy, and Mass Spectrometry (MS). researchgate.netkoreamed.orgnih.govfishersci.comtci-chemical-trading.comresearchgate.net These analytical approaches are crucial for elucidating the compound's precise chemical structure, molecular formula, and stereochemistry.

Presented below is a summary of key chemical information for this compound:

Table 1: Key Chemical Information for this compound

| Property | Value |

| Synonym | Harpagide |

| PubChem CID | 93045 [PubChem CID 93045] |

| CAS Number | 6926-08-5 [PubChem CID 93045] |

| Molecular Formula | C₁₅H₂₄O₁₀ [PubChem CID 93045] |

| Molecular Weight | 364.34 g/mol [PubChem CID 93045] |

Significance of this compound in Contemporary Phytochemical Investigations

This compound holds significant importance in contemporary phytochemical investigations as a representative iridoid glycoside. Phytochemical investigations are systematic studies aimed at assessing the chemical composition of plant extracts, identifying and characterizing the diverse array of bioactive compounds present within them. researchgate.netwikipedia.orgresearchgate.netfishersci.ca The presence of this compound in various plant species underscores its relevance in understanding plant secondary metabolism, which often involves complex biosynthetic pathways leading to compounds with ecological roles, such as defense mechanisms. nih.govresearchgate.net

Research in this area focuses on the isolation, purification, and structural elucidation of such natural compounds. By characterizing this compound and its derivatives, researchers contribute to a broader understanding of the chemical diversity found in nature and its potential implications. This includes exploring its distribution across different plant families, which can provide insights into chemosystematics and evolutionary relationships. The continued investigation of this compound contributes to the comprehensive mapping of plant metabolomes and the discovery of novel chemical entities.

Scope and Objectives of this compound Academic Research

The scope of academic research on this compound, like any focused scientific inquiry, is defined by clear boundaries and specific objectives to ensure a manageable and impactful investigation. nih.govnih.govlipidmaps.orgctdbase.orgwikidata.org In the context of chemical biology research, the objectives pertaining to this compound typically revolve around a molecular-level understanding of its properties and interactions, rather than direct therapeutic applications or safety profiles. researchgate.net

Key objectives in this compound academic research include:

Structural Elucidation and Confirmation: Ongoing efforts to confirm and, if necessary, refine the structural details of this compound and newly discovered derivatives, often utilizing advanced spectroscopic and spectrometric techniques.

Occurrence and Distribution Studies: Investigating the presence and concentration of this compound in a wider range of plant species and different plant parts to understand its natural distribution and potential ecological roles.

Physicochemical Characterization: Detailed analysis of its solubility, stability, and other physicochemical properties that are fundamental to its behavior in various environments and experimental settings.

Biosynthetic Pathway Elucidation: Research into the enzymatic steps and genetic controls involved in the biosynthesis of this compound within plants, providing insights into natural product synthesis.

Synthetic and Semi-synthetic Studies: Exploration of methods for the chemical synthesis or semi-synthesis of this compound and its analogs, which can facilitate structure-activity relationship studies and provide access to quantities not readily available from natural sources.

Chemical Probe Development: Utilizing this compound as a chemical probe to investigate specific biological processes or molecular targets, contributing to the broader field of chemical biology. researchgate.netkoreamed.orgresearchgate.netdineshkhedkar.co.innih.gov This involves using the compound as a tool to perturb or analyze biological systems at a molecular level.

Natural Product Discovery and Analysis Methodologies: Employing this compound as a model compound for developing and refining new methodologies for the isolation, identification, and quantification of natural products from complex biological matrices. researchgate.net

The academic research on this compound strictly focuses on its chemical and biological properties, its role as a natural product, and its utility as a research tool. It explicitly excludes any discussions related to dosage, administration, safety, or adverse effect profiles, which fall outside the scope of fundamental chemical biology investigations.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H24O9 |

|---|---|

Molecular Weight |

348.34 g/mol |

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[[(1S,4aR,5S,7S,7aS)-5,7-dihydroxy-7-methyl-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C15H24O9/c1-15(21)4-7(17)6-2-3-22-13(9(6)15)24-14-12(20)11(19)10(18)8(5-16)23-14/h2-3,6-14,16-21H,4-5H2,1H3/t6-,7-,8+,9+,10+,11-,12+,13-,14-,15-/m0/s1 |

InChI Key |

VELYAQRXBJLJAK-ZOHYXFEWSA-N |

SMILES |

CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Isomeric SMILES |

C[C@@]1(C[C@@H]([C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O |

Canonical SMILES |

CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O |

Synonyms |

ajugol harpagide leonuride myoporoside |

Origin of Product |

United States |

Myoporoside Occurrence and Biogeographical Distribution

Plant Genera and Species as Myoporoside Sources

This compound has been identified in a range of plant species, contributing to the understanding of their chemical profiles and phylogenetic relationships.

Myoporum Species as Primary Producers

The genus Myoporum, historically classified within Myoporaceae and now largely recognized under the family Scrophulariaceae, is a primary source of this compound. This genus comprises shrubs and small trees, with a significant number of species endemic to Australia, alongside others found in Pacific Islands, including New Zealand, and one in Indian Ocean islands. wikipedia.orgresearchgate.net Myoporum insulare has been specifically identified as a species containing this compound. researchgate.netacgpubs.org

Table 1: Myoporum Species Known to Contain this compound

| Plant Genus | Species | Family |

| Myoporum | M. insulare | Scrophulariaceae |

Identification in Other Plant Families (e.g., Lamiaceae, Scrophulariaceae)

Beyond the Myoporum genus, this compound's presence has been confirmed in other plant families, underscoring its widespread, albeit specific, distribution among iridoid-producing plants. Within the Scrophulariaceae family, this compound has been isolated from Verbascum thapsus, commonly known as mullein. drugscreen.org.cn Furthermore, this compound has been identified in species belonging to the Lamiaceae family, such as Scutellaria goulimyi. researchgate.net The occurrence of this compound in these diverse genera reinforces the compound's significance as a chemotaxonomic marker within the Lamiales order, which includes both Scrophulariaceae and Lamiaceae. researchgate.netresearchgate.netd-nb.infogoogle.com

Table 2: Other Plant Species and Families Containing this compound

| Plant Genus | Species | Family |

| Verbascum | V. thapsus | Scrophulariaceae |

| Scutellaria | S. goulimyi | Lamiaceae |

Biosynthetic Origin and Chemotaxonomic Implications

This compound is an iridoid glycoside, a class of monoterpenoid compounds derived from the mevalonate (B85504) pathway. The biosynthesis of iridoids generally initiates from the cyclization of geraniol (B1671447) or nerol, which are monoterpenes. d-nb.inforesearchgate.netthieme-connect.com These precursors undergo a series of enzymatic modifications, including hydroxylation, oxidation, and glycosylation, to form the complex iridoid structures like this compound. d-nb.infothieme-connect.comgoogle.com The attachment of a glucose moiety is a common feature, making this compound a glycoside.

The presence and specific structural variations of iridoid glycosides, including this compound, hold significant chemotaxonomic implications. These compounds serve as valuable markers for classifying and understanding the phylogenetic relationships among plant species and families. researchgate.netresearchgate.netthieme-connect.comdocplayer.hu The consistent occurrence of certain iridoids within particular clades supports modern molecular phylogenetic studies, aiding in the reclassification and delineation of plant groups. For instance, the shared presence of iridoids like this compound across genera that were once broadly categorized under Scrophulariaceae, and are now distributed among families like Plantaginaceae and Lamiaceae, highlights their utility in tracing evolutionary pathways and biochemical relationships. researchgate.netresearchgate.netd-nb.info

Environmental Factors Influencing this compound Accumulation

The accumulation of secondary metabolites in plants, including iridoid glycosides like this compound, is influenced by a complex interplay of environmental factors. While specific detailed research findings on this compound's accumulation in response to environmental stimuli are limited in the provided search results, general principles governing secondary metabolite production apply. Environmental conditions such as temperature, light intensity, carbon dioxide concentration, soil water availability, soil salinity, and nutrient levels can significantly impact a plant's physiological and biochemical responses, thereby affecting the synthesis and accumulation of these compounds. nih.govmdpi.comfrontiersin.org

Plants often produce secondary metabolites as a defense mechanism or in response to various stresses, including biotic (e.g., herbivory, pathogens) and abiotic (e.g., drought, UV radiation, nutrient deficiency) factors. nih.gov For example, changes in soil pH, potassium, nitrogen, and phosphorus can influence the chemical properties of the soil, which in turn affects plant metabolism and the production of compounds. frontiersin.org Therefore, it can be inferred that the concentration of this compound in a plant species may vary depending on the specific environmental conditions of its habitat, reflecting the plant's adaptive strategies.

Myoporoside Isolation and Purification Methodologies

Chromatographic Separation Strategies for Myoporoside

Liquid Chromatography (LC) Approaches

Countercurrent Chromatography

Countercurrent Chromatography (CCC) is a form of liquid-liquid partition chromatography that eliminates the use of a solid support matrix, thereby preventing the irreversible adsorption of polar compounds like iridoid glycosides. nih.govbrunel.ac.ukmdpi.com This technique relies on the differential partitioning of a solute between two immiscible liquid phases. globalresearchonline.netmdpi.com High-Speed Countercurrent Chromatography (HSCCC), a modern iteration of this method, has proven to be a highly efficient, single-step preparative separation technique for iridoid glycosides. nih.govmdpi.com

Research on analogous iridoid glycosides has demonstrated the successful application of HSCCC for their isolation and purification. nih.govresearchgate.netmdpi.com For instance, compounds like loganin, morroniside, and sweroside (B190387) have been effectively separated from crude plant extracts. nih.govresearchgate.netresearchgate.net The selection of an appropriate biphasic solvent system is critical for achieving optimal separation and is determined by the partition coefficient (K) of the target compound. mdpi.comalliedacademies.org A suitable K value ensures that the compound does not elute too quickly or too slowly, allowing for effective resolution from other components. researchgate.net

Several solvent systems have been successfully employed for the HSCCC separation of iridoid glycosides and could be adapted for this compound purification. The choice of system depends on the polarity of the target and the impurities to be removed.

| Solvent System Composition (v/v/v/v or v/v/v/v/v) | Target Compounds | Reference |

| Dichloromethane-Methanol-n-Butanol-Water-Acetic Acid (5:5:3:4:0.1) | Loganin, Morroniside, Sweroside | nih.govresearchgate.net |

| Ethyl Acetate-n-Butanol-Methanol-Water (5:1:1:5) | 7-O-ethyl sweroside, Secologanin dimethylacetal | mdpi.com |

| n-Butanol-Ammonium Sulfate (50% aq.)-Water (3:2:2) | Secologanoside, Vogeloside, Sweroside | tandfonline.com |

| n-Hexane-Ethyl Acetate-Methanol-Water (1:5:1:5) | Flavonols (co-occurring with iridoids) | nih.gov |

Thin-Layer Chromatography (TLC) in Initial Fractionation

Thin-Layer Chromatography (TLC) is a fundamental analytical technique widely used for the rapid monitoring of fractions obtained from column chromatography and for the preliminary identification of compounds in an extract. mazums.ac.irrdd.edu.iqnih.gov In the context of this compound isolation, TLC serves to assess the purity of fractions and to pool similar fractions for further purification steps. jst.go.jpnih.gov

The process involves spotting the fractions onto a TLC plate, typically coated with silica (B1680970) gel, and developing the plate in a chamber saturated with a suitable mobile phase. rdd.edu.iqualberta.ca The separation is based on the differential affinity of the compounds for the stationary phase (silica gel) and the mobile phase. After development, the separated compounds appear as spots. Visualization is often achieved under UV light (typically at 254 nm) or by spraying the plate with a chemical reagent that reacts with the compounds to produce colored spots. rdd.edu.iqjst.go.jp An ethanolic sulfuric acid solution (e.g., 10% H₂SO₄ in EtOH) is a common spray reagent for iridoid glycosides. mazums.ac.irjst.go.jp

The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated for each spot and compared with that of a known standard of this compound to aid in its identification. rdd.edu.iq

| TLC Parameters | Application | Details | Reference |

| Stationary Phase | General analysis | Silica gel GF254 plates | rdd.edu.iq |

| Mobile Phase | Iridoid Glycoside Separation | Chloroform (B151607):Methanol (B129727) gradients | rdd.edu.iqjst.go.jp |

| Iridoid Glycoside Separation | Dichloromethane-Methanol-Water (3:5:0.5) | nih.gov | |

| Visualization | Detection of UV-active compounds | UV lamp (254 nm) | rdd.edu.iq |

| General detection of iridoids | 10% H₂SO₄ in Ethanol (B145695) spray | jst.go.jp |

Gas Chromatography (GC) Considerations for Volatile Metabolites

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that can be vaporized without decomposition. spectroscopyonline.com Iridoid glycosides, including this compound, are non-volatile due to their high polarity and the presence of sugar moieties. Therefore, they cannot be directly analyzed by conventional GC. thieme-connect.comresearchgate.net

To make these compounds suitable for GC analysis, a chemical derivatization step is required to increase their volatility. thieme-connect.comresearchgate.net Common derivatization methods for compounds with hydroxyl groups, like iridoid glycosides, include permethylation or silylation. thieme-connect.comresearchgate.net For example, a procedure for analyzing permethylated iridoid glycosides by GC-Mass Spectrometry (GC-MS) has been described, allowing for the identification of known iridoids from plant extracts. thieme-connect.com High-Temperature GC-MS (HTGC-MS) is another approach that has been successfully applied to the analysis of derivatized iridoids. researchgate.net

While GC is not a primary tool for the purification of this compound itself, it is essential for specific analytical purposes, such as:

Structural Elucidation: Analysis of derivatized fragments can provide structural information.

Sugar Analysis: GC analysis after acid hydrolysis and derivatization can be used to identify the sugar components of the glycoside. frontiersin.org

Ancillary Purification Techniques

Alongside primary chromatographic separations, several ancillary techniques are crucial for the successful isolation and purification of this compound.

Liquid-Liquid Partitioning

Liquid-liquid partitioning, also known as solvent extraction, is a fundamental technique used for the initial fractionation of crude extracts. alliedacademies.orgopenaccessjournals.com It separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. mdpi.com

In the context of isolating this compound, a crude plant extract (e.g., a methanol or ethanol extract) is typically suspended in water and then partitioned sequentially with organic solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol. jst.go.jpmdpi.com Due to its glycosidic and polar nature, this compound is expected to concentrate in the more polar fractions, such as the ethyl acetate or n-butanol fractions, while non-polar compounds like fats and waxes are removed in the n-hexane fraction. mdpi.com The pH of the aqueous phase can be adjusted to influence the partitioning of ionizable compounds, although this is a key consideration for acidic or basic compounds. tandfonline.com This initial partitioning step effectively reduces the complexity of the extract before it is subjected to more refined chromatographic techniques.

Crystallization Approaches

Crystallization is often employed as a final purification step to obtain highly pure compounds from a concentrated fraction. google.com The process relies on the principle that the solubility of a compound in a solvent decreases as the temperature is lowered, or when a non-solvent is added, leading to the formation of a crystalline solid.

For iridoid glycosides, crystallization from a suitable solvent or solvent mixture can significantly enhance purity. rdd.edu.iq For example, re-crystallization from a mixture of chloroform and methanol (e.g., in a 90:10 ratio) has been used to purify isolated iridoid glycosides. google.com In another instance, an isolated iridoid glycoside was crystallized from methanol. rdd.edu.iq The purity of the resulting crystals can be assessed by techniques like High-Performance Liquid Chromatography (HPLC) and by determining the melting point, which should be sharp and consistent with reference values for the pure compound. rdd.edu.iq

Solid Phase Extraction (SPE)

Solid Phase Extraction (SPE) is a versatile sample preparation technique used to clean up, concentrate, and fractionate samples prior to analysis or further purification. organomation.comsigmaaldrich.comthermofisher.com The method operates on the principles of chromatography, where a sample is passed through a cartridge containing a solid adsorbent (sorbent). libretexts.org

For the purification of iridoid glycosides like this compound, reversed-phase SPE is commonly used. rjpharmacognosy.irrjpharmacognosy.ir A typical procedure involves:

Conditioning: The sorbent (e.g., C18-silica) is activated with a solvent like methanol, followed by water. organomation.com

Loading: The aqueous plant extract is passed through the cartridge. This compound and other moderately polar compounds are retained on the C18 sorbent.

Washing: The cartridge is washed with water or a low-percentage organic solvent to remove highly polar impurities like sugars and salts.

Eluting: this compound is eluted from the sorbent using a stronger solvent, such as methanol or a methanol-water mixture. rjpharmacognosy.irrjpharmacognosy.ir

Ultrafiltration and Dialysis

Ultrafiltration and dialysis are membrane-based separation techniques integral to the downstream processing and purification of natural products like this compound. These methods separate molecules based on size differences and are employed to remove specific classes of impurities from crude plant extracts. Ultrafiltration is a pressure-driven process that uses a semipermeable membrane to separate large molecules from smaller ones, while dialysis relies on concentration gradients to facilitate the diffusion of small solute molecules across a membrane.

In the context of this compound (Molecular Weight: ~348.35 g/mol ) purification, these techniques are typically used sequentially. mdpi.comchemspider.com Ultrafiltration serves as an effective clarification step to remove high-molecular-weight contaminants, and dialysis is subsequently used for desalting and the removal of other low-molecular-weight impurities.

Ultrafiltration

Following initial solvent extraction, the crude aqueous extract containing this compound is often subjected to ultrafiltration to eliminate large impurities. The primary goal of this step is to remove macromolecules such as proteins, polysaccharides, and suspended colloidal particles that can interfere with subsequent chromatographic purification steps.

The process involves passing the crude extract across the surface of an ultrafiltration membrane under pressure. The membrane possesses a specific Molecular Weight Cut-Off (MWCO), which is a nominal rating for its retention capabilities. For the purification of a relatively small molecule like this compound, a membrane with an MWCO in the range of 10 to 30 kDa is typically selected. This pore size is large enough to allow this compound and other small molecules to pass through as permeate while effectively retaining the much larger proteins and polysaccharides in the retentate. This step results in a significantly clarified permeate, which carries the target iridoid glycoside to the next stage of purification.

Dialysis

The permeate collected from the ultrafiltration step, while free of large polymers, still contains various low-molecular-weight impurities, including inorganic salts, sugars, and amino acids. Dialysis is a common and gentle method used to remove these small contaminants.

The process is based on diffusion across a semipermeable membrane with a very low MWCO, typically in the range of 100 to 500 Da. The this compound-rich permeate is placed inside a dialysis tube or cassette made from this membrane, which is then submerged in a large volume of a buffer or, more commonly, purified water (the dialysate). Due to the concentration gradient, the small impurity molecules diffuse out of the dialysis tubing into the dialysate, while the larger this compound molecules are retained inside. The external dialysate is replaced periodically to maintain a steep concentration gradient and ensure efficient removal of the unwanted small solutes. The result is a desalted and more purified solution of this compound within the dialysis tube, ready for final purification steps like chromatography.

Table 1: Hypothetical Parameters for Membrane Purification of this compound

This table outlines the typical operational parameters and objectives for a two-step membrane purification process for an extract containing this compound.

| Purification Step | Technique | Primary Purpose | Typical Membrane MWCO * | Operating Principle | This compound Location |

| 1 | Ultrafiltration | Removal of high-molecular-weight impurities (proteins, polysaccharides) | 10–30 kDa | Pressure-driven convection | Permeate |

| 2 | Dialysis | Removal of low-molecular-weight impurities (salts, monosaccharides) | 100–500 Da | Concentration gradient-driven diffusion | Retentate (inside tubing) |

*MWCO: Molecular Weight Cut-Off

Myoporoside Structural Elucidation and Stereochemical Assignment

Advanced Spectroscopic Characterization Techniques

The structural characterization of myoporoside is a prime example of how modern spectroscopic methods are employed to identify natural products. acgpubs.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this process, offering a comprehensive picture of the molecular architecture. hmdb.ca

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. frontiersin.org It provides precise information about the molecular structure, including connectivity and stereochemistry. researchgate.net An important finding in the study of iridoid glycosides has been the structural revision of ajugol (B1649355) and this compound, where analysis of ¹³C NMR data suggested their structures in the literature should be interchanged. chemfaces.com

One-dimensional NMR experiments, specifically proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for determining the basic carbon skeleton and the number and environment of protons. The chemical shifts in a ¹³C NMR spectrum are spread over a wide range (up to 200 ppm), which allows for the identification of nearly every non-equivalent carbon atom in a molecule. researchgate.net

For this compound, the ¹H NMR spectrum reveals signals for olefinic protons, oxymethine protons, and the protons of the glucose unit. The ¹³C NMR spectrum is crucial for identifying the carbon atoms of the iridoid core, including the characteristic signals for carbonyl groups, olefinic carbons, and the acetal (B89532) carbon, as well as the six carbons of the glucose moiety. frontiersin.orgresearchgate.net Based on the structural revision, the NMR data previously attributed to ajugol is now understood to correspond to this compound. chemfaces.com

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (formerly Ajugol) in CD₃OD

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

| 1 | 94.2 | 5.89, d (1.5) |

| 3 | 141.6 | 6.47, dd (6.0, 1.5) |

| 4 | 103.8 | 5.09, d (6.0) |

| 5 | 38.6 | 2.76, m |

| 6 | 76.8 | 4.00, m |

| 7 | 48.5 | 2.14, m |

| 8 | 78.4 | 4.25, m |

| 9 | 46.5 | 2.45, m |

| 10 | 22.0 | 1.15, d (7.0) |

| 11 | - | - |

| Glucose | ||

| 1' | 100.1 | 4.65, d (8.0) |

| 2' | 74.9 | 3.20, dd (9.0, 8.0) |

| 3' | 78.0 | 3.39, t (9.0) |

| 4' | 71.8 | 3.30, t (9.0) |

| 5' | 77.8 | 3.37, m |

| 6' | 62.9 | 3.88, dd (12.0, 2.0); 3.68, dd (12.0, 5.5) |

Data adapted from studies on iridoid glycosides, reflecting the structural reassignment of ajugol to this compound. diva-portal.org

Two-dimensional (2D) NMR experiments are essential for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to trace out spin systems and establish the connectivity of adjacent protons, for instance, within the glucose ring and the cyclopentane (B165970) core of this compound. diva-portal.org

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. This is crucial for assigning the ¹³C signals based on the already assigned proton signals, confirming which proton is attached to which carbon. diva-portal.org

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals long-range couplings (over two to three bonds) between protons and carbons. HMBC is vital for connecting different fragments of the molecule, for example, linking the glucose unit to the aglycone at the C-1 position by observing a correlation between the anomeric proton (H-1') and the C-1 carbon of the iridoid skeleton. diva-portal.orgmdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the molecule. For instance, NOE correlations can confirm the orientation of substituents on the cyclopentane ring, such as the relationship between H-9 and H-1. mdpi.com

Solid-state NMR (SSNMR) is a powerful technique for characterizing materials in the solid phase, providing insights into properties like polymorphism, crystallinity, and intermolecular interactions. researchgate.net It can study crystalline and amorphous samples alike. researchgate.net While SSNMR has broad applications in pharmaceutical sciences for analyzing drug formulations and understanding the solid forms of active pharmaceutical ingredients, specific studies applying SSNMR to the compound this compound have not been widely documented in the reviewed literature. Conceptually, SSNMR could be used to study the crystal packing of this compound or its interactions within a solid matrix.

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions, enabling the determination of molecular weight and elemental composition. researchgate.net It is a key tool in the structural elucidation of natural products. hmdb.ca Techniques like Fast Atom Bombardment (FAB-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are frequently used in the analysis of iridoid glycosides.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the precise elemental formula of a compound. This technique can distinguish between compounds with the same nominal mass but different molecular formulas. researchgate.net For this compound, HRMS analysis confirms its molecular formula as C₁₅H₂₄O₉. This data is fundamental for confirming the identity of the isolated compound and is a prerequisite for full structural elucidation.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₅H₂₄O₉ |

| Theoretical Monoisotopic Mass | 348.14203 g/mol |

The monoisotopic mass is calculated based on the masses of the most abundant isotopes of each element. researchgate.net

Mass Spectrometry (MS)

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS or MS²) is a powerful analytical technique used for the structural elucidation of molecules. wikipedia.orgmsaltd.co.uk In this method, ions of a specific mass-to-charge ratio are selected, fragmented, and then the resulting fragment ions are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed information about the connectivity and arrangement of atoms within the parent ion. nationalmaglab.org

In the analysis of this compound, MS/MS plays a crucial role. The initial mass spectrometer (MS1) isolates the this compound molecular ion. This selected ion is then subjected to fragmentation, often through collision-induced dissociation (CID), where it collides with an inert gas. wikipedia.orgeag.com The resulting fragment ions are then analyzed by a second mass spectrometer (MS2), producing a product ion spectrum. wikipedia.org This spectrum is essentially a fingerprint of the molecule, revealing the structure of its constituent parts. The fragmentation pattern of this compound would provide key insights into its core structure and the nature and location of its substituents.

The high specificity of MS/MS makes it invaluable for identifying compounds, even in complex mixtures. labmanager.com The transition of a precursor ion to a specific product ion is a highly characteristic feature of a given molecule, enabling a high degree of selectivity in its detection and characterization. eag.com

LC-MS/MS in Complex Mixture Analysis

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is a cornerstone for analyzing complex mixtures, offering both separation and highly specific detection. rsc.orgnih.gov This technique is particularly advantageous for identifying and quantifying compounds in intricate biological or environmental samples. spectroscopyonline.com

In the context of this compound, LC-MS/MS allows for its separation from other components within a sample matrix before it enters the mass spectrometer. rsc.org This chromatographic separation is crucial as it reduces matrix effects and ion suppression, which can interfere with the accuracy of mass spectrometric analysis. labmanager.com The high resolution afforded by modern LC-MS systems is essential for separating peaks from one another, ensuring that only the ions of interest contribute to a given measurement. spectroscopyonline.com

The QuPPe (Quick Polar Pesticides) method is an example of a sample preparation procedure often used in conjunction with LC-MS/MS for the analysis of polar compounds in various matrices. eurl-pesticides.euresearchgate.net While developed for pesticides, the principles of this method, which involves a straightforward extraction followed by LC-MS/MS analysis, can be adapted for the analysis of polar natural products like this compound in complex samples. The use of isotopically labeled internal standards in such methods helps to ensure accurate quantification by compensating for variations in recovery and matrix effects. eurl-pesticides.eu

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. libretexts.orgstudymind.co.uknumberanalytics.com It operates on the principle that molecular bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to these vibrations. numberanalytics.com The resulting IR spectrum provides a unique "fingerprint" of the molecule, with characteristic absorption bands indicating the presence of specific functional groups. libretexts.orgspecac.com

For this compound, an IR spectrum would reveal key structural features. The presence of hydroxyl (-OH) groups would be indicated by a broad absorption band, while carbonyl (C=O) groups from esters or other functionalities would show a strong, sharp peak. studymind.co.ukspecac.com The region of the spectrum between 1500 and 3500 cm⁻¹ is particularly useful for identifying most functional groups. specac.com By comparing the observed absorption frequencies with established correlation charts, chemists can deduce the functional groups present in the this compound molecule. bellevuecollege.edu

Ultraviolet-Visible (UV-Vis) Spectroscopy in Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. azooptics.comwikipedia.org This method is particularly useful for identifying chromophores, which are the parts of a molecule responsible for absorbing light. vscht.czmsu.edu

In the analysis of this compound, UV-Vis spectroscopy would provide information about any conjugated systems or other chromophoric groups within its structure. msu.edu The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum. upi.edu The position of λmax can indicate the extent of conjugation, with more extensive conjugated systems absorbing at longer wavelengths. msu.edu The intensity of the absorption, represented by the molar absorptivity, provides insight into the probability of the electronic transition. azooptics.com This data, when compared with reference spectra and theoretical calculations, aids in confirming the proposed structure of this compound.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is a powerful technique that allows for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. veranova.comnumberanalytics.com This method involves diffracting X-rays off a single crystal of the compound. numberanalytics.com The resulting diffraction pattern is used to calculate the electron density distribution within the crystal, which in turn reveals the precise arrangement of atoms in space. researchgate.net

For a chiral molecule like this compound, determining the absolute configuration of its stereocenters is crucial. X-ray crystallography is the gold standard for this purpose. soton.ac.uk By analyzing the anomalous scattering of X-rays, particularly when heavy atoms are present, the absolute configuration can be confidently assigned. soton.ac.uknih.gov The Flack parameter, derived from the crystallographic data, is a key indicator used to validate the determined absolute structure. soton.ac.uknih.gov

Computational Approaches in Structure Verification

Computational chemistry utilizes computer simulations to help solve chemical problems, providing valuable insights into molecular structures and properties. wikipedia.org These methods can complement experimental data and, in some cases, predict unobserved chemical phenomena.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method for investigating the electronic structure of many-body systems, including molecules. wikipedia.org DFT calculations can be used to predict a variety of molecular properties, such as geometries, vibrational frequencies, and electronic spectra. mdpi.comnist.gov

Chemical Synthesis and Semisynthesis of Myoporoside and Its Analogs

Total Synthesis Strategies for Myoporoside

While the literature extensively covers the isolation and biological activities of this compound (Harpagide), explicit detailed reports on its total synthesis are not widely documented. The complexity of iridoid glycosides, characterized by their bicyclic cis-fused cyclopentane-pyran skeleton and multiple chiral centers, makes their total synthesis a formidable task. wikipedia.org

General strategies for the total synthesis of iridoid glycosides typically involve:

Construction of the Iridoid Aglycone: This often begins with monoterpene precursors, mimicking the natural biosynthetic pathway. The key step involves the formation of the cyclopentanopyran ring system with precise control over the stereochemistry at various positions. This can involve Diels-Alder reactions or intramolecular Michael additions for cyclization. wikipedia.org

Glycosylation: The attachment of the sugar moiety (typically glucose in this compound) to the aglycone is a critical step, requiring stereoselective glycosylation methods to ensure the correct anomeric configuration (e.g., β-D-glucopyranoside in this compound). nih.govuni.luwikipedia.org

Protecting Group Chemistry: Due to the presence of numerous hydroxyl groups, extensive use of protecting group strategies is indispensable throughout the synthesis to enable selective functionalization and prevent unwanted side reactions.

The absence of readily available detailed total synthesis routes for this compound in the general chemical literature suggests that its complexity may lead researchers to focus more on semisynthesis from abundant natural precursors or the synthesis of simpler analogs.

Semisynthetic Modifications for Analog Generation

Semisynthesis offers a practical approach to derive analogs of natural products from readily available natural precursors, circumventing the challenges of total synthesis. This compound (Harpagide) serves as a valuable starting material for the semisynthesis of various derivatives and analogs.

A notable example of semisynthetic modification involves the chemical conversion of Harpagide (B7782904) and related iridoids (like Harpagoside and 8-O-p-coumaroylharpagide) into pyridine (B92270) monoterpene alkaloids. Treatment of these iridoids with ammonia (B1221849) (NH₃) and hydrochloric acid (HCl) has been shown to yield compounds such as aucubinine B. nih.govcapes.gov.brnih.gov This transformation highlights the potential for structural diversification through targeted chemical reactions on the natural scaffold.

Table 1: Semisynthetic Conversion of Harpagide and Related Iridoids

| Starting Material (PubChem CID) | Reagents/Conditions | Product |

| Harpagide (93045) nih.gov | NH₃, HCl | Aucubinine B |

| Harpagoside (5281542) 36.112.18 | NH₃, HCl | Aucubinine B |

| 8-O-p-coumaroylharpagide nih.gov | NH₃, HCl | Aucubinine B |

Enzymatic methods can also be employed for semisynthetic modifications. For instance, enzymatic acylation has been identified as an efficient tool for accessing specific derivatives of iridoids. researchgate.net Furthermore, the hydrolysis of Harpagide by β-glucosidase yields H-harpagide, a transformation that can alter its biological activity. nih.gov

Enzymatic Synthesis Approaches for this compound and Glycosides

The biosynthesis of iridoid glycosides in plants provides a natural enzymatic pathway for their formation. The core iridoid scaffold is synthesized by the enzyme iridoid synthase, which catalyzes the cyclization of 8-oxogeranial. wikipedia.orgresearchgate.net This enzyme-catalyzed cyclization is a crucial step in the natural production of these complex molecules.

While direct de novo enzymatic synthesis of this compound from simple precursors in a laboratory setting is not extensively detailed, enzymatic approaches are broadly applied for the synthesis of various glycosides. Glycosyltransferases (GTs) and glycoside hydrolases (GHs) are key enzymes in this field. researchgate.netunpak.ac.idpsu.edu

Glycosyltransferases: These enzymes transfer activated sugar nucleotide donor molecules selectively onto an acceptor molecule, forming glycosidic linkages with high specificity. psu.edu

Glycoside Hydrolases: While primarily known for hydrolysis, certain modified glycoside hydrolases (glycosynthases) can be engineered to catalyze the reverse reaction, enabling glycoside synthesis without the need for extensive protecting groups. unpak.ac.idpsu.edu

The natural occurrence and accumulation of Harpagide in plants like Scrophularia ningpoensis are influenced by environmental factors such as drought stress, which can increase its biosynthesis. nih.govpsu.eduacademicjournals.org This highlights the intricate enzymatic machinery involved in its natural production.

Stereoselective Synthesis Methodologies

Stereoselectivity is paramount in the synthesis of natural products like this compound, which possess multiple chiral centers. The biological activity of such compounds is often highly dependent on their precise three-dimensional structure. This compound (Harpagide) itself has numerous defined stereocenters, as indicated by its IUPAC name: (1S,4aS,5R,7S,7aR)-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4a,5,7-triol. nih.gov

Key methodologies employed to achieve stereoselectivity in complex molecule synthesis include:

Chiral Auxiliaries: These are enantiomerically pure compounds temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction. After the desired stereocenter is formed, the auxiliary is removed. thegoodscentscompany.com

Chiral Catalysts: Small amounts of a homochiral catalyst can induce the formation of stoichiometric amounts of a desired enantiomer. Both synthetic catalysts (e.g., transition-metal complexes) and enzymes are utilized in this approach. thegoodscentscompany.comwikipedia.org

Enzymatic Synthesis: As discussed in Section 5.3, enzymes are inherently stereoselective and regioselective, making them powerful tools for controlling the formation of specific stereoisomers, particularly in glycosylation reactions. wikipedia.orgresearchgate.netunpak.ac.idpsu.edu

Substrate Control and Reagent Control: Designing reactions where the inherent stereochemistry of the starting material or the specific properties of the reagents dictate the stereochemical outcome.

For iridoid glycosides, achieving the correct cis-fusion of the cyclopentane-pyran rings and the precise configuration of all hydroxyl groups and the glycosidic linkage are critical aspects of stereoselective synthesis. wikipedia.org

Myoporoside Biosynthesis and Metabolic Pathways

Identification of Biosynthetic Precursors and Intermediates

The construction of the myoporoside molecule begins with universal precursors from the isoprenoid biosynthesis network. Iridoids are monoterpenoids, and their carbon skeleton is derived from the C10 precursor, geranyl diphosphate (B83284) (GPP). In plants, the precursors for GPP destined for iridoid synthesis are produced almost exclusively via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which operates in the plastids.

The MEP pathway utilizes pyruvate (B1213749) and glyceraldehyde-3-phosphate to generate the five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov These are the fundamental units for all isoprenoids. The subsequent condensation of IPP and DMAPP yields GPP, the direct precursor to the monoterpene backbone. nih.govresearchgate.net

From GPP, a series of enzymatic modifications occur to form the characteristic bicyclic iridoid skeleton. The pathway involves the dephosphorylation of GPP to the alcohol geraniol (B1671447), followed by a critical hydroxylation step. nih.gov This is then followed by a sequence of oxidation and reductive cyclization reactions to form the core iridodial (B1216469) structure. nih.gov Further oxidative and glycosylation steps tailor this core structure into the vast diversity of iridoids found in nature, including this compound.

| Compound Type | Compound Name | Role in Pathway |

|---|---|---|

| Primary Metabolite | Pyruvate / Glyceraldehyde-3-phosphate | Initial precursors for the MEP pathway |

| Isoprenoid Precursor | Isopentenyl diphosphate (IPP) | C5 building block from the MEP pathway |

| Isoprenoid Precursor | Dimethylallyl diphosphate (DMAPP) | C5 building block from the MEP pathway |

| Monoterpene Precursor | Geranyl diphosphate (GPP) | C10 precursor formed from IPP and DMAPP, commits carbon to monoterpenoid synthesis. nih.gov |

| Acyclic Monoterpene | Geraniol | Formed by the dephosphorylation of GPP |

| Acyclic Monoterpene | 8-hydroxygeraniol | Product of geraniol hydroxylation |

| Acyclic Monoterpene | 8-oxogeranial | Key dialdehyde (B1249045) intermediate prior to cyclization |

| Core Iridoid Skeleton | Iridodial / Nepetalactol | The first cyclized iridoid intermediate. |

| Iridoid Intermediate | Loganic acid | A common iridoid intermediate downstream of the initial cyclization |

| Iridoid Glucoside | This compound | Final product resulting from tailoring reactions on the iridoid core |

Key Enzymes and Gene Clusters Involved in this compound Biosynthesis

The conversion of primary metabolites into this compound is orchestrated by a cascade of specialized enzymes. While the specific genes and enzymes from Myoporum species have not been fully characterized, extensive research in other iridoid-producing plants like Catharanthus roseus, Nepeta species, and Teucrium marum has identified the key enzyme families involved. nih.gov The genes encoding these enzymes are often located together in the genome, forming biosynthetic gene clusters (BGCs) that allow for coordinated regulation.

The key enzymatic steps are:

Geranyl Diphosphate Synthase (GPPS): Catalyzes the condensation of IPP and DMAPP to form GPP. researchgate.net

Geraniol Synthase (GES): Converts GPP into geraniol, the first committed step in this branch of iridoid biosynthesis.

Geraniol 8-hydroxylase (G8H): A cytochrome P450 monooxygenase that hydroxylates geraniol to 8-hydroxygeraniol.

8-hydroxygeraniol oxidoreductase (8-HGO): An alcohol dehydrogenase that oxidizes 8-hydroxygeraniol to the dialdehyde 8-oxogeranial.

Iridoid Synthase (ISY): This crucial enzyme catalyzes the reductive cyclization of 8-oxogeranial to form the core iridoid cyclopentane (B165970) ring structure. ISY belongs to the progesterone-5β-reductase/iridoid synthase-like (PRISE) family of enzymes.

Iridoid Oxidase (IO): Subsequent modifications to the iridoid skeleton are often carried out by other cytochrome P450 enzymes, such as iridoid oxidase, which introduce further oxidative functionalities.

UDP-dependent Glycosyltransferases (UGTs): The final step in the formation of iridoid glucosides like this compound is the attachment of a glucose molecule to the iridoid aglycone, a reaction catalyzed by a UGT.

| Enzyme Abbreviation | Enzyme Name | Function in Iridoid Biosynthesis |

|---|---|---|

| GPPS | Geranyl Diphosphate Synthase | Formation of Geranyl diphosphate (GPP) from IPP and DMAPP. researchgate.net |

| GES | Geraniol Synthase | Hydrolysis of GPP to geraniol. |

| G8H | Geraniol 8-hydroxylase | Hydroxylation of geraniol (a Cytochrome P450 enzyme). |

| 8-HGO | 8-hydroxygeraniol oxidoreductase | Oxidation of 8-hydroxygeraniol. |

| ISY | Iridoid Synthase | Reductive cyclization of 8-oxogeranial to form the iridoid skeleton. nih.gov |

| IO | Iridoid Oxidase | Further oxidation of the iridoid ring (a Cytochrome P450 enzyme). |

| UGT | UDP-dependent Glycosyltransferase | Attachment of a glucose moiety to the iridoid aglycone. |

Regulation of Biosynthetic Pathway Expression

The production of iridoids, including this compound, is tightly regulated at the transcriptional level and is often induced in response to environmental and developmental cues. As defensive compounds, their biosynthesis is frequently upregulated upon herbivore attack or pathogen infection.

The jasmonate signaling pathway is a primary regulator of iridoid biosynthesis. Mechanical wounding or herbivory triggers the synthesis of jasmonic acid, which in turn activates a cascade of transcription factors. Key transcription factors, such as MYC2, are known to bind to the promoter regions of iridoid biosynthetic genes, leading to their coordinated upregulation. This ensures a rapid and efficient production of defensive compounds when the plant is under threat.

Studies in catmint (Nepeta sibirica) have shown that the early pathway genes (GPPS, GES, G8H, 8HGO) are co-expressed, indicating a coordinated regulatory mechanism to control the metabolic flux into the iridoid pathway. This tight regulation prevents the unnecessary expenditure of energy and resources on producing defensive compounds when they are not needed, while allowing for a swift response upon induction. Environmental factors such as light intensity and nutrient availability can also modulate the expression of these biosynthetic pathways.

Comparative Biosynthetic Studies across Producing Organisms

A key point of evolutionary divergence is the iridoid synthase (ISY) enzyme. Phylogenomic analyses have revealed that the ISY responsible for scaffold formation in some plants, like Teucrium marum, is not directly orthologous to the ISYs found in other iridoid-producing plants. nih.gov This suggests that the ability to synthesize iridoids has evolved independently on multiple occasions through the recruitment and modification of existing enzymes from the broader PRISE family.

This enzymatic divergence in the later steps of the pathway is what allows different plant genera to produce their own unique signature iridoids. For example, the specific oxidases, reductases, and transferases present in Myoporum species would be responsible for modifying the common iridoid core into the specific structure of this compound. In contrast, different sets of tailoring enzymes in Nepeta or Plantago species lead to the production of nepetalactone (B1678191) or aucubin, respectively. nih.gov These comparative insights highlight how plants have evolved distinct chemical defenses from a common metabolic template.

Biological Activity and Pharmacological Research of Myoporoside in Preclinical Models

Investigation of Molecular Mechanisms of Action

The exploration of a compound's molecular mechanism of action is fundamental in preclinical research to understand how it exerts its effects at a molecular level. This involves studying its interactions with specific biological targets like receptors and enzymes, and the subsequent modulation of cellular signaling pathways. nih.govkegg.jp

Receptor binding assays are a critical tool in pharmacology, allowing for the study of interactions between a ligand, such as a chemical compound, and its receptor. numberanalytics.com These assays can determine the binding affinity and capacity of a receptor for a ligand and can be conducted in various formats, including saturation and competition binding assays. numberanalytics.com While these methods are standard for characterizing new compounds, specific receptor binding assay data for Myoporoside were not prominently available in the reviewed scientific literature.

In contrast, computational studies have provided predictions regarding this compound's influence on signaling pathways. A network pharmacology study based on the chemical profile of Rehmanniae Radix Praeparata (RRP), a processed medicinal plant root, identified this compound as one of its active components. nih.gov This analysis predicted that the therapeutic effects of RRP for conditions like Blood Deficiency Syndrome (BDS) may be mediated through the PI3K-Akt signaling pathway. nih.gov The phosphatidylinositol 3-kinase (PI3K)-Akt pathway is a crucial intracellular signaling cascade that regulates fundamental cellular functions, including proliferation, survival, and metabolism. kegg.jpgenome.jpsinobiological.com It is activated by a variety of stimuli and, once active, Akt can control key cellular processes by phosphorylating numerous downstream substrates. genome.jpsinobiological.com

Enzyme inhibitors are molecules that bind to enzymes and block their activity, playing important roles in regulating metabolic pathways and serving as therapeutic agents. nih.govnih.govdidaktorika.gr The characterization of a compound's effect on various enzymes, known as an enzyme inhibition or activation profile, is a key part of preclinical assessment.

Specific and direct evidence for this compound as a potent inhibitor or activator of particular enzymes is limited in the available literature. One study involving the screening of plants from Greek flora for enzyme inhibitors isolated this compound from an extract that showed anti-acetylcholinesterase (AChE) activity. informahealthcare.comacgpubs.org However, the study highlighted that phenylpropanoids, another class of compounds in the extract, were the strongest inhibitors, without detailing the specific inhibitory potency of this compound itself. informahealthcare.com

Another area of indirect relevance concerns the metabolism of toxic compounds found in Myoporum species. The toxicity of certain furanosesquiterpenoid ketones, also present in these plants, is dependent on the activity of liver microsomal mixed-function oxygenase (MMFO) enzymes. acgpubs.orgnih.gov Intoxication can be reduced by the inactivation of these enzymes with inhibitors, but this does not directly implicate this compound as an inhibitor or activator. acgpubs.orgnih.gov Similarly, studies on the activation of the prophenoloxidase (proPO) system, an enzyme cascade involved in immunity in invertebrates, have been conducted, but without specific reference to this compound. nih.gov

Identifying the specific cellular molecules that a compound interacts with is a primary goal of preclinical research. nih.gov For this compound, network pharmacology analysis has been instrumental in predicting its potential cellular targets. nih.gov The study on Rehmanniae Radix Praeparata suggested that this compound, along with other active components, likely exerts its effects by modulating key proteins within the PI3K-Akt signaling cascade. nih.gov

The primary cellular targets for this compound predicted by this computational approach were AKT1 (Protein Kinase B alpha) and NOS3 (Nitric Oxide Synthase 3, or endothelial NOS) . nih.gov AKT1 is a central kinase in the PI3K-Akt pathway that mediates numerous cellular processes including cell survival and proliferation. nih.govnih.gov NOS3 is an enzyme responsible for producing nitric oxide (NO), a critical signaling molecule involved in various physiological processes. nih.gov The activation of NOS3 by AKT1 is a known mechanism in several cell types. nih.govbmglabtech.com

Table 1: Predicted Cellular Targets of this compound from Network Pharmacology Analysis This table is based on predictive data from a network pharmacology study of a multi-component herbal extract.

| Predicted Target | Pathway Involvement | Implied Function | Source |

|---|---|---|---|

| AKT1 | PI3K-Akt Signaling | Cell Survival, Proliferation, Metabolism | nih.gov |

| NOS3 | PI3K-Akt Signaling, Nitric Oxide Synthesis | Vasodilation, Signal Transduction | nih.gov |

Animal Model Efficacy Studies

The use of animal models is a cornerstone of preclinical research, providing essential data on the potential therapeutic effects of a compound before it can be considered for human trials. taconic.commeliordiscovery.com These models are selected based on their ability to mimic the pathophysiology of human diseases. nih.gov For a compound like this compound, which is an iridoid glycoside found in various Myoporum species, efficacy studies would typically involve inducing a specific disease state in animals, such as inflammation or liver damage, and then evaluating the compound's ability to mitigate the condition. acgpubs.org

In vivo Disease Models for Therapeutic Potential

Pharmacodynamic Biomarker Assessment in Animal Models

Pharmacodynamic (PD) biomarkers are crucial for demonstrating that a compound has engaged its intended biological target and produced a pharmacological response. nih.govfda.govnih.gov In animal models, these biomarkers can provide early evidence of a drug's potential efficacy. For a compound with potential anti-inflammatory activity, relevant biomarkers would include levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.commdpi.comfrontiersin.org The activity of enzymes like cyclooxygenase-2 (COX-2) and myeloperoxidase (MPO) are also common PD biomarkers in inflammation studies. mdpi.com Additionally, markers of oxidative stress are often assessed, as inflammation and oxidative damage are closely linked. mdpi.comnih.gov

Currently, there are no specific studies that report on the assessment of pharmacodynamic biomarkers in animal models following administration of this compound. Research in this area would be necessary to understand its mechanism of action and dose-response relationship in vivo.

Metabolomic Profiling in Animal Studies

Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system and can provide a detailed snapshot of an organism's physiological state. weizmann.ac.ilmetabolon.com In animal studies, metabolomic profiling of biofluids (like plasma or urine) or tissues can reveal how a compound alters metabolic pathways. nih.govoncotarget.com This technique is used to understand disease mechanisms, identify biomarkers, and assess the effects of a therapeutic intervention. nwpg.gov.zafrontiersin.orgmdpi.com For example, in a rat model of gastric carcinogenesis, metabolomic analysis identified continual disturbances in choline (B1196258) phosphorylation and fatty acid degradation. oncotarget.com

Specific metabolomic profiling studies on animals treated with this compound have not been published. Such research would be valuable to elucidate the systemic effects and metabolic pathways modulated by the compound.

Ex vivo Analysis from Animal Tissues

Ex vivo analysis involves the study of tissues from an animal in an external environment, allowing for detailed investigation outside the complexity of the living organism. nih.govwaters.com This can include histopathological examination of tissues to assess structural changes, or more advanced techniques like mass spectrometry imaging to map the distribution of the compound and its metabolites within the tissue. nih.govwaters.comuroweb.org For example, ex vivo analysis of lung tissue can be used to study the distribution of biomolecules in cancer research. waters.com

There is no available data from ex vivo analyses of animal tissues following treatment with this compound. These studies would be a critical step in understanding its tissue distribution and cellular effects.

Structure-Activity Relationship (SAR) Studies of this compound and Derivatives

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. scribd.comslideshare.net By systematically modifying a molecule's structure and assessing the impact on its efficacy, researchers can design more potent and selective derivatives. researchgate.net This process is crucial for optimizing lead compounds into viable drug candidates.

There are currently no published SAR studies for this compound and its derivatives. Research has pointed out that based on 13C NMR data, the reported structures for the iridoid glucosides Ajugol (B1649355) and this compound may need to be interchanged, which highlights the foundational importance of correct structural assignment before any SAR investigation can be undertaken. chemfaces.comresearchgate.net The development of this compound derivatives and subsequent testing would be required to establish a clear understanding of its SAR.

Advanced Analytical Methodologies for Myoporoside Quantification and Characterization

Chromatographic Techniques for Quantitative Analysis

Chromatographic techniques are foundational in the quantitative analysis of Myoporoside and similar natural products due to their exceptional separation capabilities. They enable the isolation of the target analyte from complex mixtures, which is a prerequisite for accurate quantification.

LC-UV and LC-MS for Trace Analysis

Liquid Chromatography (LC), particularly when coupled with ultraviolet (UV) detection (LC-UV) or mass spectrometry (LC-MS), stands as a powerful approach for the trace analysis of this compound. LC-UV is widely used for compounds possessing chromophores, allowing for their detection and quantification based on their UV absorbance measurlabs.comlcms.czchromatographyonline.com. The selection of an appropriate monitoring wavelength, often the analyte's maximum absorbance (λmax), is critical for achieving optimal sensitivity and selectivity chromatographyonline.com. For this compound, as an iridoid glycoside, the presence of specific chromophores would allow for its detection by UV.

For enhanced sensitivity, selectivity, and structural elucidation, LC-MS, especially LC-MS/MS (tandem mass spectrometry), is the technique of choice for trace analysis in complex mixtures elgalabwater.comlabinsights.nlswordbio.commdpi.comresearchgate.net. LC-MS/MS provides high sensitivity, enabling the detection of very low concentrations, and high selectivity by analyzing the mass-to-charge ratios of ions, which helps differentiate the analyte from matrix interferences elgalabwater.comswordbio.commdpi.com. This technique is particularly valuable for providing structural information through fragmentation patterns, which can confirm the identity of this compound mdpi.commdpi.com. For instance, UPLC-Q-TOF-MS has been utilized in profiling studies where this compound was identified, demonstrating the capability of MS-based methods for detecting and characterizing such compounds in complex biological samples researchgate.netnih.gov.

The advantages of LC-MS/MS for trace analysis include:

High Sensitivity : Capable of detecting analytes at picogram per milliliter (pg/mL) levels nih.gov.

High Selectivity : Distinguishes the analyte from structurally similar compounds and matrix interferences swordbio.commdpi.com.

Structural Information : Provides characteristic fragmentation patterns for compound identification and verification mdpi.commdpi.com.

Speed : Enables rapid analysis, with results often achievable within a few hours mdpi.com.

Method Development and Validation for Biological Matrices

The development and validation of bioanalytical methods for quantifying compounds like this compound in biological matrices (e.g., plasma, serum, urine) are critical to ensure the reliability and robustness of the data for regulatory and research purposes ijpsjournal.comich.orgresearchgate.net. This process involves meticulous planning and understanding of the analyte and matrix properties ijpsjournal.com.

Key parameters for method validation, as outlined by regulatory guidelines (e.g., ICH M10), typically include:

Accuracy : Assesses the closeness of measured values to the true value ijpsjournal.comresearchgate.net.

Precision : Evaluates the reproducibility of results under various conditions (repeatability and intermediate precision) mdpi.comijpsjournal.comresearchgate.netstanford.edu.

Sensitivity : Determined by the Limit of Detection (LOD) and Limit of Quantification (LOQ), which must align with the intended analytical range mdpi.comijpsjournal.comnih.gov.

Selectivity and Specificity : Ensures the method can distinguish the analyte from endogenous matrix components, metabolites, or other co-administered substances ijpsjournal.comich.orgresearchgate.netstanford.edu.

Recovery : Measures the efficiency of the sample preparation process in extracting the analyte from the matrix mdpi.comich.orgstanford.edunih.gov.

Stability : Assesses the analyte's integrity under various storage and processing conditions (e.g., freeze-thaw, short-term, long-term, autosampler stability) ich.orgstanford.edu.

Matrix Effect : Evaluates the influence of co-eluting matrix components on the ionization efficiency of the analyte in MS-based methods researchgate.netstanford.edu.

| Validation Parameter | Description | Typical Performance (LC-MS/MS in Biological Matrices) | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | Lowest analyte concentration detectable, not necessarily quantifiable. | 0.05 mg/L (myo-inositol), 0.5-200 µg/kg (mycotoxins) | mdpi.comnih.gov |

| Limit of Quantification (LOQ) | Lowest analyte concentration that can be reliably quantified with acceptable accuracy and precision. | 0.17 mg/L (myo-inositol), 1-400 µg/kg (mycotoxins) | mdpi.comnih.gov |

| Recovery | Efficiency of analyte extraction from the matrix. | 98.07-98.43% (myo-inositol), 74.0-106.0% (mycotoxins) | mdpi.comnih.gov |

| Precision (RSD) | Reproducibility of results (Relative Standard Deviation). | 1.93-2.74% (myo-inositol), ≤14.4% (mycotoxins, repeatability), ≤16.2% (mycotoxins, intra-laboratory reproducibility) | mdpi.comnih.gov |

| Linearity (R²) | Correlation coefficient of the calibration curve. | >0.99 (mycotoxins) | mdpi.com |

Immunoassays and Ligand-Binding Assays for Specific Detection

Immunoassays and Ligand-Binding Assays (LBAs) offer alternative, highly specific, and sensitive methods for the detection and quantification of compounds, particularly in biological samples swordbio.comgiffordbioscience.comcontractlaboratory.com. These assays rely on the specific interaction between a ligand (the analyte, e.g., this compound) and a binding protein, such as an antibody or receptor swordbio.comcontractlaboratory.comwikipedia.org.

Common types of immunoassays include Enzyme-Linked Immunosorbent Assays (ELISAs) and Radioimmunoassays (RIAs) swordbio.comgiffordbioscience.com. They are widely used in clinical and research settings due to their simplicity and high specificity, which allows them to distinguish between structurally similar compounds swordbio.com. The binding event is typically detected and quantified using various signals, such as colorimetric, fluorescent, electrochemical, or radioactive signals swordbio.com.

Bioanalytical Challenges in this compound Quantification

Quantifying this compound in biological matrices presents several bioanalytical challenges, common to many natural products and small molecules in complex biological systems. These challenges necessitate robust method development and validation strategies.

Matrix Effects : Biological matrices (e.g., plasma, urine, tissue extracts) contain numerous endogenous components that can interfere with the analytical signal, particularly in LC-MS methods ijpsjournal.comresearchgate.netstanford.edu. These "matrix effects" can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification stanford.edu. Effective sample preparation techniques, such as protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE), are crucial to minimize these interferences researchgate.net.

Low Analyte Concentrations : this compound, like many natural compounds, might be present at very low (trace) concentrations in biological samples, requiring highly sensitive analytical techniques like LC-MS/MS elgalabwater.comnih.govijpsjournal.comnih.gov. Achieving adequate sensitivity often involves optimizing instrumental parameters and sample enrichment strategies.

Analyte Stability : Iridoid glycosides, including this compound, can be potentially unstable natural compounds, especially if the sugar moiety is removed by enzymatic or acidic cleavage thieme-connect.com. This instability can affect the integrity of the analyte during sample collection, storage, and analysis, necessitating careful stability studies as part of method validation ich.orgstanford.edu.

Selectivity and Specificity : Ensuring that the detected signal truly corresponds to this compound and not to endogenous compounds or metabolites is a constant challenge ijpsjournal.comich.orgresearchgate.net. Chromatographic separation (e.g., using specific columns and mobile phases) combined with highly selective detection (e.g., MS/MS in multiple reaction monitoring (MRM) mode) is essential to overcome this mdpi.comstanford.edu.

Regulatory Compliance : Bioanalytical methods intended to support regulatory decisions (e.g., for drug development) must adhere to strict guidelines, such as those from the International Council for Harmonisation (ICH) ich.org. This involves comprehensive validation of all performance attributes and thorough documentation.

Overcoming these challenges often involves optimizing sample pretreatment procedures, employing advanced chromatographic separation techniques, and utilizing highly sensitive and selective detection methods, such as UPLC coupled with Accelerator Mass Spectrometry (AMS) for radiolabeled compounds or LC-MS/MS for unlabeled analytes nih.gov. The use of appropriate internal standards and multiple-point calibration curves is also vital for accurate quantification and to account for potential variations during the analytical process nih.govich.orgstanford.edu.

Interdisciplinary Research Perspectives and Future Directions

Systems Biology Approaches to Myoporoside Research

Systems biology offers a holistic alternative to reductionist approaches by integrating computational and mathematical modeling to understand the complex interactions within a biological system. slideshare.net This methodology moves beyond studying a single target or pathway and instead aims to understand how a compound like this compound influences the entire cellular network. researchgate.netfrontiersin.org A systems biology approach to this compound research would involve mapping the intricate network of genes, proteins, and metabolites that are modulated by its presence. researchgate.net

Currently, there is a notable absence of published research that specifically applies systems biology methodologies to investigate this compound. Future studies could leverage this approach to:

Identify Network-Level Effects: Analyze how this compound perturbs cellular networks to uncover its mechanism of action beyond a single molecular target.

Predict Off-Target Effects: Utilize computational models to forecast potential unintended interactions, which is a critical step in early drug development.

Discover Biomarkers: By understanding the systemic response to this compound, researchers could identify biomarkers for efficacy or patient stratification.

The application of systems biology promises to provide a more dynamic and comprehensive view of this compound's biological impact, accelerating its journey from a natural product to a potential therapeutic agent. uq.edu.au

Integration of Omics Data (Genomics, Transcriptomics, Proteomics, Metabolomics)

The convergence of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—provides a multi-layered perspective on the biological activity of a natural compound. youtube.comfrontiersin.org Integrating these datasets allows researchers to construct a detailed map of cellular responses, from gene expression changes to alterations in protein and metabolite levels. frontiersin.org

Specific multi-omics studies focused on this compound have not yet been reported in scientific literature. However, this integrated approach is a clear and powerful next step for future research. A hypothetical multi-omics workflow for this compound could involve:

Transcriptomics: Using RNA-sequencing to identify genes that are up- or down-regulated in cells or tissues upon exposure to this compound. This could reveal the signaling pathways and cellular processes affected by the compound.

Proteomics: Employing techniques like mass spectrometry to quantify changes in the proteome, confirming that the genetic changes observed in transcriptomics translate to functional proteins.

By layering these datasets, researchers can build a comprehensive model of this compound's mechanism of action, identify novel therapeutic targets, and understand its metabolic fate within an organism. youtube.com

This compound in Drug Discovery Pipelines (Preclinical Stages)

The preclinical stage of drug discovery is a critical phase where a compound's safety and efficacy are evaluated before it can be considered for human trials. texilajournal.comiitri.org This process involves a series of standardized in vitro and in vivo experiments to establish a preliminary pharmacological profile. For a natural product like this compound, this pipeline would assess its therapeutic potential and readiness for clinical investigation.

There is currently no publicly available information detailing the progression of this compound through a formal preclinical drug discovery pipeline. The journey for an iridoid glycoside like this compound would typically involve several key preclinical assessments:

Pharmacokinetics: Studies to determine the absorption, distribution, metabolism, and excretion (ADME) of the compound. A study on other iridoid glycosides, Picroside-I, II, and III, for instance, found they were eliminated rapidly and had a large volume of distribution in rats. nih.gov

Pharmacodynamics: In vivo studies in relevant animal models of disease to confirm the therapeutic effects observed in vitro and to understand the dose-response relationship.

Toxicology: A comprehensive evaluation of the compound's safety profile, including acute and chronic toxicity studies, to identify any potential adverse effects.

Successful navigation of these preclinical hurdles is essential for any compound, including this compound, to be considered for clinical development. texilajournal.com While many iridoids have shown promise in in vitro and in vivo studies, rigorous preclinical evaluation is a necessary next step. mdpi.com

Emerging Methodologies for this compound Investigation

The investigation of natural products is continually advancing through the development of more sophisticated analytical and methodological tools. For this compound and other iridoid glycosides, these emerging techniques are crucial for accurate isolation, characterization, and quantification.